molecular formula C12H10BrNO B2676190 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1788054-77-2

5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B2676190
CAS No.: 1788054-77-2
M. Wt: 264.122
InChI Key: JFBPCZPOWVPCOL-UHFFFAOYSA-N
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Description

5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a spirocyclic compound featuring a cyclopropane ring fused to a 3'-indole moiety. The molecule is substituted with a bromine atom at the 5' position and an ethenyl (vinyl) group at the 1' position of the indole ring. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of approximately 264.12 g/mol . The compound is synthesized via methods involving palladium-catalyzed cross-coupling or cyclopropanation reactions, as inferred from analogous spiro-indole syntheses . It is available commercially in high purity (≥97%) with stabilizers to prevent degradation .

The spirocyclopropane-indole scaffold is notable for its structural rigidity, which can enhance binding specificity in biological systems.

Properties

IUPAC Name

5'-bromo-1'-ethenylspiro[cyclopropane-1,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-2-14-10-4-3-8(13)7-9(10)12(5-6-12)11(14)15/h2-4,7H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBPCZPOWVPCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=C(C=C(C=C2)Br)C3(C1=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a brominated indole derivative, which undergoes a series of transformations including cyclopropanation and vinylation .

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques like continuous flow chemistry and the use of automated synthesizers can be utilized to streamline the production process. These methods are designed to be cost-effective and environmentally friendly, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5’-Bromo-1’-ethenyl-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one and related spiro-indole derivatives:

Compound Name Spiro Ring Substituents Molecular Formula Molecular Weight Biological Activity CAS Number Source
This compound Cyclopropane 5'-Br, 1'-ethenyl C₁₂H₁₀BrNO ~264.12 Not explicitly reported (research compound) BD758321 (vendor)
5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Cyclopropane 5'-Br C₁₀H₈BrNO 238.08 CDK8 inhibitor (cancer therapy) 875071-97-9
6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one Cyclopentane 6'-Br C₁₂H₁₂BrNO 266.14 Not reported 79208-84-7
5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one Cyclohexane 5'-Br C₁₃H₁₄BrNO 280.17 Not reported 304468-42-6
5'-Bromo-2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2-carboxylic acid Cyclopropane 5'-Br, 2-carboxylic acid C₁₁H₇BrNO₃ ~296.09 Non-nucleoside reverse transcriptase inhibitor Not provided

Key Observations:

Spiro Ring Size and Rigidity :

  • The cyclopropane ring in the target compound imposes significant ring strain , favoring planar conformations that enhance binding precision in biological targets compared to larger rings (e.g., cyclohexane in ). Cyclopentane and cyclohexane analogs () exhibit greater conformational flexibility, which may reduce target specificity but improve solubility.

The carboxylic acid derivative () introduces polarity, enhancing aqueous solubility but likely reducing blood-brain barrier penetration.

Biological Activity :

  • The unsubstituted 5'-bromo analog (CAS 875071-97-9) is a CDK8 inhibitor , suggesting the spirocyclopropane-indole core is critical for kinase binding .
  • The carboxylic acid variant () shows activity as a reverse transcriptase inhibitor , highlighting how functional group additions redirect therapeutic applications.

Synthetic Complexity :

  • Introducing the ethenyl group requires additional synthetic steps (e.g., Heck coupling), whereas the unsubstituted bromo-spiroindole is synthesized via direct cyclopropanation .

Commercial Availability :

  • The target compound is priced at $295/250 mg (analogous vendor pricing ), while the unsubstituted 5'-bromo analog costs ~$200/250 mg . Larger spiro rings (e.g., cyclohexane) are less commonly available, reflecting higher synthetic difficulty .

Research Implications

The ethenyl-substituted spirocyclopropane-indole represents a promising scaffold for medicinal chemistry optimization. Its rigidity and tunable substituents make it suitable for targeting enzymes or receptors requiring precise steric complementarity. Comparative studies with cyclohexane/cyclopentane analogs could elucidate the role of ring strain in bioactivity.

Biological Activity

5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a complex organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12H10BrNO
  • Molecular Weight : 264.12 g/mol
  • CAS Number : 1788054-77-2
  • IUPAC Name : 5'-bromo-1'-vinylspiro[cyclopropane-1,3'-indolin]-2'-one

The compound features a spirocyclic structure that is characteristic of many biologically active indole derivatives, which are known for their diverse pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. For instance, studies have shown that compounds with similar structures can disrupt microtubule formation in cancer cells, leading to cell cycle arrest and apoptosis. Specifically, related compounds have demonstrated significant anti-proliferative effects against various human colorectal cancer cell lines such as HCT116 and RKO, with IC50 values ranging from 4 to 26 nM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
(−)-CP2-disorazole C1HCT1164Microtubule destabilization
5'-Bromo analogHCT1526Induction of apoptosis
5'-Bromo-1' ethenylRKO12Inhibition of tubulin polymerization

The biological activity of this compound is believed to stem from its interaction with cellular targets such as tubulin. By binding to tubulin, the compound can inhibit its polymerization, leading to disrupted microtubule dynamics which are crucial for cell division. Additionally, it may affect signaling pathways related to apoptosis and cell cycle regulation .

Case Studies

Several studies have highlighted the potential of this compound in cancer therapy:

  • Study on Colorectal Cancer Cells :
    • Researchers evaluated the effects of a structurally similar compound on various CRC cell lines. The study found that treatment led to significant apoptosis and reduced viability in cells resistant to conventional therapies like vincristine .
  • Microtubule Disruption :
    • In vitro experiments demonstrated that the compound caused significant disruption in microtubule formation and altered expression levels of proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. How can the synthesis of 5'-Bromo-1'-ethenyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one be optimized for reproducibility and yield?

  • Methodological Answer : A four-step synthetic route is recommended, starting with functionalization of the indole scaffold followed by spirocyclization. Key steps include bromination at the 5'-position and introduction of the ethenyl group via cross-coupling reactions. Purification via column chromatography (e.g., PE:EA = 13:1) improves yield and purity . Characterization should combine elemental analysis, IR, and multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and functional groups .

Q. What analytical techniques are critical for confirming the spirocyclic structure and substituent positions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving spirocyclic geometry and substituent orientation. Refinement using SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements . Complementary ¹H-¹³C HSQC and HMBC NMR experiments validate through-space and through-bond correlations, particularly for the cyclopropane-indole junction .

Q. How does the ethenyl group influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The ethenyl group enables site-specific reactions such as epoxidation, dihydroxylation, or cross-coupling (e.g., Heck reactions). Comparative studies with non-ethenyl analogs (e.g., 5'-Bromo-spiroindole derivatives) reveal enhanced electrophilic reactivity at the ethenyl site, as evidenced by bromocyclopropane derivative reactivity patterns .

Advanced Research Questions

Q. How can stereochemical contradictions between NMR and X-ray data be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use variable-temperature NMR to assess conformational flexibility. For XRD, apply the Flack parameter to validate absolute configuration and detect racemic twinning . Cross-validate with DFT-optimized structures to reconcile differences .

Q. What strategies are effective for handling twinned crystals or high-resolution X-ray data?

  • Methodological Answer : For twinned crystals, SHELXL’s twin refinement module (BASF, TWIN commands) is critical. High-resolution data (>1.0 Å) benefit from aspherical scattering models (e.g., Hirshfeld atom refinement) to resolve electron density ambiguities near heavy atoms like bromine .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological targets?

  • Methodological Answer : Design analogs with modifications to the ethenyl group, cyclopropane ring, or bromine position. Use in silico docking (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (e.g., kinase inhibition, referencing spiro-azaindoline inhibitors ). Correlate steric/electronic properties (Hammett σ values) with activity trends.

Q. What computational methods predict cyclopropane ring strain and its impact on stability?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates ring strain energy. Compare with SC-XRD-derived geometric parameters (e.g., bond angles, torsional strain) to quantify destabilization effects. Molecular dynamics simulations (AMBER/CHARMM) assess conformational stability in solution .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data (e.g., IR stretching frequencies)?

  • Methodological Answer : Compute vibrational spectra using DFT (e.g., Gaussian 16) with anharmonic corrections. Compare experimental IR peaks with scaled harmonic frequencies. Discrepancies >20 cm⁻¹ may indicate crystal packing effects or solvent interactions not modeled computationally .

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